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Compound of Interest

Compound Name:
4-(Trifluoromethyl)pyrimidine-2-

thiol

Cat. No.: B145964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 4-(Trifluoromethyl)pyrimidine-2-thiol. The information detailed herein

is essential for the identification, characterization, and quality control of this compound in

research and development settings. This document summarizes key spectroscopic data,

outlines plausible experimental methodologies for data acquisition, and presents a logical

workflow for spectroscopic analysis.

Chemical Structure and Properties
4-(Trifluoromethyl)pyrimidine-2-thiol is a pyrimidine derivative characterized by a

trifluoromethyl group at the 4-position and a thiol group at the 2-position. This compound exists

in tautomeric forms, primarily the thione form, which is generally more stable for 2-

mercaptopyrimidines.
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Property Value

CAS Number 136547-17-6[1]

Molecular Formula C₅H₃F₃N₂S[1]

Molecular Weight 180.15 g/mol [1]

Appearance Solid

Melting Point 164-166 °C

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 4-
(Trifluoromethyl)pyrimidine-2-thiol based on the analysis of related compounds and general

principles of spectroscopy.

¹H NMR Spectroscopy
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13.0 - 14.0 br s 1H N-H (thione tautomer)

~8.6 - 8.8 d 1H H-6

~7.2 - 7.4 d 1H H-5

Note: The thiol proton (-SH) of the thiol tautomer would appear as a sharp singlet, typically in

the range of 3-4 ppm, but is often not observed due to exchange or low concentration of this

tautomer.

¹³C NMR Spectroscopy
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Chemical Shift (δ, ppm) Assignment

~175 - 180 C=S (C-2)

~155 - 160 (q) C-4

~150 - 155 C-6

~120 - 125 (q, ¹JCF ≈ 275 Hz) CF₃

~110 - 115 C-5

Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling

with the fluorine atoms.

FT-IR Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

~1620 Medium-Strong C=N stretch

~1580 Medium-Strong C=C stretch (ring)

1350 - 1100 Strong
C-F stretch (asymmetric and

symmetric)

~1150 Medium C=S stretch

Mass Spectrometry
m/z Interpretation

180 [M]⁺ (Molecular ion)

111 [M - CF₃]⁺

84 [M - CF₃ - HCN]⁺

Experimental Protocols
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The following are detailed, representative protocols for the synthesis and spectroscopic

analysis of 4-(Trifluoromethyl)pyrimidine-2-thiol.

Synthesis of 4-(Trifluoromethyl)pyrimidine-2-thiol
A plausible synthetic route involves the cyclocondensation of a β-ketoester containing a

trifluoromethyl group with thiourea.

Materials:

Ethyl 4,4,4-trifluoroacetoacetate

Thiourea

Sodium ethoxide

Ethanol

Hydrochloric acid

Procedure:

Sodium ethoxide (1.1 equivalents) is dissolved in absolute ethanol in a round-bottom flask

equipped with a reflux condenser and a magnetic stirrer.

Thiourea (1.0 equivalent) is added to the solution and stirred until dissolved.

Ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) is added dropwise to the reaction mixture.

The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The

reaction progress is monitored by thin-layer chromatography.

After completion, the reaction mixture is cooled to room temperature and the solvent is

removed under reduced pressure.

The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the

product.

The crude product is collected by filtration, washed with cold water, and dried.
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Purification is achieved by recrystallization from a suitable solvent such as ethanol or an

ethanol/water mixture.

Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL

of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used

as an internal standard (0 ppm).

Acquisition Parameters (¹H NMR): A standard pulse sequence is used with a spectral width

of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans

to achieve a good signal-to-noise ratio.

Acquisition Parameters (¹³C NMR): A proton-decoupled pulse sequence is used with a

spectral width of approximately 200 ppm. A longer relaxation delay (2-5 seconds) and a

larger number of scans are typically required.

FT-IR Spectroscopy:

Instrumentation: A Fourier-transform infrared spectrometer.

Sample Preparation: The solid sample is analyzed using the Attenuated Total Reflectance

(ATR) technique or by preparing a KBr pellet. For the KBr pellet method, a small amount of

the sample is ground with dry KBr and pressed into a thin, transparent disk.

Acquisition Parameters: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a

resolution of 4 cm⁻¹. An appropriate number of scans are co-added to obtain a high-quality

spectrum.

Mass Spectrometry:

Instrumentation: A mass spectrometer with an electron ionization (EI) source.
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Sample Introduction: The sample is introduced via a direct insertion probe or through a gas

chromatograph inlet if the compound is sufficiently volatile and thermally stable.

Acquisition Parameters: A standard EI energy of 70 eV is used. The mass spectrum is

scanned over a mass range of m/z 40-500.

Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound like 4-(Trifluoromethyl)pyrimidine-2-thiol.
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General workflow for spectroscopic analysis.

This comprehensive guide provides foundational spectroscopic information for 4-
(Trifluoromethyl)pyrimidine-2-thiol, which is crucial for its application in research and drug

development. The provided data and protocols serve as a valuable resource for scientists

working with this and related heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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